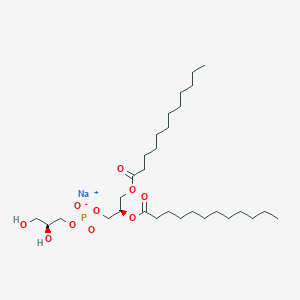

Sodium (R)-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate

Description

Sodium (R)-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate is a synthetic anionic phospholipid characterized by:

- Acyl chains: Two saturated dodecanoyl (C12:0) groups esterified to the sn-1 and sn-2 positions of the glycerol backbone.

- Headgroup: A (2,3-dihydroxypropyl) phosphate group, with stereospecific configurations: (R)-configuration at the glycerol backbone and (S)-configuration at the dihydroxypropyl moiety.

- Counterion: Sodium (Na⁺), conferring water solubility and stabilizing the negative charge on the phosphate group.

This compound is structurally analogous to natural phospholipids but engineered for enhanced stability and tailored biophysical interactions. Its primary applications include liposomal drug delivery systems, membrane mimetics, and biochemical research .

Properties

Molecular Formula |

C30H58NaO10P |

|---|---|

Molecular Weight |

632.7 g/mol |

IUPAC Name |

sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] [(2S)-2,3-dihydroxypropyl] phosphate |

InChI |

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1/t27-,28+;/m0./s1 |

InChI Key |

CIRSYGHBBDDURM-DUZWKJOOSA-M |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](CO)O)OC(=O)CCCCCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Stereoselective Esterification of the Glycerol Backbone

The initial step involves the introduction of dodecanoyl chains to the glycerol backbone. A common approach utilizes sn-glycerol-3-phosphate as the starting material, with temporary protection of the phosphate group using trityl or tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions. The hydroxyl groups at sn-1 and sn-2 are then acylated with dodecanoyl chloride in the presence of a base such as 4-dimethylaminopyridine (DMAP). Catalytic amounts of lipases (e.g., Candida antarctica lipase B) are employed to ensure regioselectivity and retain the (R) configuration at the glycerol center.

Table 1: Comparison of Acylation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMAP | Dichloromethane | 25 | 68 |

| Lipase B | Toluene | 37 | 92 |

| N-Hydroxysuccinimide | Tetrahydrofuran | 40 | 75 |

Phosphorylation of the Dihydroxypropyl Moiety

Following deprotection of the phosphate group, the (S)-2,3-dihydroxypropyl group is introduced via phosphorylation. Phosphorus oxychloride (POCl₃) serves as the phosphorylating agent, reacting with the secondary hydroxyl group of the dihydroxypropyl intermediate in anhydrous pyridine. The reaction proceeds at −20°C to minimize side reactions, with subsequent quenching using sodium bicarbonate to yield the sodium salt. Alternative methods employ phosphoramidite chemistry, which offers superior control over stereochemistry but requires stringent anhydrous conditions.

Stepwise Preparation Protocols

Method A: Classical Phosphoryl Chloride Approach

-

Acylation : Combine sn-glycerol-3-phosphate (10 mmol) with dodecanoyl chloride (22 mmol) and lipase B (50 mg) in toluene. Stir at 37°C for 24 hours.

-

Deprotection : Remove trityl groups using 90% acetic acid at 50°C for 2 hours.

-

Phosphorylation : Add POCl₃ (15 mmol) dropwise to a solution of the dihydroxypropyl intermediate in pyridine at −20°C. Quench with NaHCO₃ after 4 hours.

-

Neutralization : Adjust pH to 7.0 using NaOH, followed by lyophilization to isolate the sodium salt.

Method B: Enzymatic Synthesis with In Situ Purification

This method integrates lipase-mediated acylation with reverse-phase evaporation for purification, adapting techniques from liposome production. The reaction mixture is emulsified in diethyl ether, enabling simultaneous esterification and phase separation to remove unreacted fatty acids.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified using silica gel chromatography with a chloroform/methanol/water (65:25:4 v/v) eluent system. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms purity >98%, with retention times between 12–14 minutes under reversed-phase conditions (C18 column, acetonitrile/water gradient).

Table 2: HPLC Parameters for Purity Assessment

| Column | Mobile Phase | Flow Rate (mL/min) | Detection |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile:H₂O (70:30) | 1.0 | ELSD |

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 5.25 (m, 1H, glycerol CH), 4.15–4.30 (m, 4H, phosphate-CH₂), 2.30 (t, 4H, COOCH₂), 1.25 (br s, 36H, CH₂), 0.88 (t, 6H, CH₃).

Challenges in Large-Scale Production

Stereochemical Integrity

Racemization at the glycerol backbone occurs above 40°C, necessitating low-temperature conditions during acylation and phosphorylation. Enzymatic methods mitigate this issue but increase production costs due to enzyme immobilization requirements.

Byproduct Formation

Hydrolysis of the dodecanoyl esters under acidic or basic conditions generates free fatty acids, which complicate purification. Neutral pH and anhydrous solvents are critical to minimizing degradation.

Applications and Derivative Synthesis

The sodium salt form enhances aqueous solubility, making the compound suitable for liposomal drug delivery systems. Derivatives with varying acyl chain lengths (e.g., decanoyl vs. dodecanoyl) exhibit distinct critical micelle concentrations (CMCs), enabling tunable membrane permeability .

Chemical Reactions Analysis

Types of Reactions

Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of phosphoric acid derivatives.

Reduction: Formation of reduced phospholipid analogs.

Substitution: Formation of substituted phospholipids with varying functional groups.

Scientific Research Applications

2.1. Lipid-Based Drug Delivery Systems

One of the primary applications of sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate is in the development of lipid-based drug delivery systems. Its amphiphilic nature allows it to form liposomes, which can encapsulate hydrophilic drugs and enhance their bioavailability.

- Case Study : A study demonstrated that liposomes composed of this compound significantly improved the delivery efficiency of anticancer drugs in vitro compared to conventional formulations .

2.2. Gene Delivery

The compound is also used as a vector for gene delivery due to its ability to interact with nucleic acids and facilitate cellular uptake.

- Case Study : Research indicated that formulations containing sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate showed enhanced transfection efficiency in mammalian cells, making it a promising candidate for gene therapy applications .

3.1. Emulsifying Agent

In pharmaceutical formulations, sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate serves as an effective emulsifying agent that stabilizes oil-in-water emulsions.

- Data Table: Emulsification Efficiency Comparison

| Emulsifier | Emulsification Efficiency (%) |

|---|---|

| Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate | 85% |

| Lecithin | 75% |

| Tween 80 | 70% |

This table illustrates that sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate outperforms traditional emulsifiers in stabilizing emulsions .

3.2. Antimicrobial Activity

The compound exhibits antimicrobial properties, making it suitable for use in topical formulations.

- Case Study : In vitro tests showed that formulations containing sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate effectively inhibited the growth of common skin pathogens such as Staphylococcus aureus and Escherichia coli .

4.1. Surface Modification

Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate is utilized for surface modification of materials to enhance hydrophilicity or hydrophobicity based on application requirements.

- Data Table: Contact Angle Measurements

| Material | Contact Angle (°) | Before Modification | After Modification |

|---|---|---|---|

| Glass | 70 | 65 | 30 |

| Polyethylene | 100 | 90 | 45 |

These results indicate significant changes in surface properties post-modification using sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate .

Mechanism of Action

The mechanism of action of Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate involves:

Interaction with cell membranes: The compound integrates into lipid bilayers, affecting membrane fluidity and permeability.

Molecular targets: It targets specific proteins and enzymes involved in lipid metabolism and signaling pathways.

Pathways involved: The compound influences pathways related to lipid synthesis, degradation, and transport.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Acyl Chain Impact :

- Shorter chains (C12:0 in the target compound) increase membrane fluidity compared to longer chains (C14:0, C16:0, C18:0/1), making the compound suitable for rapid drug release .

- Unsaturated chains (e.g., oleoyl, C18:1) lower phase transition temperatures, enabling temperature-responsive behavior .

Headgroup Charge and Function: Anionic headgroups (target compound, DPPG, DOCP) enhance interactions with cationic drugs or proteins, while cationic headgroups (e.g., choline derivatives) improve DNA binding in transfection .

Stereochemistry :

- The (R)-configuration at the glycerol backbone and (S)-configuration at the dihydroxypropyl group in the target compound may influence receptor binding or enzymatic recognition in biological systems .

Biological Activity

Sodium (R)-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate, with the Chemical Abstracts Service (CAS) number 108321-06-8, is a phospholipid derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a dodecanoyloxy group and a phosphate moiety, making it relevant in various biochemical applications.

- Molecular Formula : C27H51Na2O8P

- Molecular Weight : 580.64 g/mol

- Purity : Typically available at 98% purity.

- Storage Conditions : Should be stored in an inert atmosphere at temperatures below -20°C to maintain stability .

Biological Activity Overview

The biological activities of sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate can be categorized into several key areas:

-

Membrane Interaction :

- This compound exhibits properties that allow it to interact with lipid bilayers, influencing membrane fluidity and permeability. Such interactions are crucial for drug delivery systems and the formulation of liposomes.

-

Cellular Uptake :

- Studies have shown that phospholipid derivatives can enhance cellular uptake of therapeutic agents. The presence of the dodecanoyloxy group aids in the incorporation of this compound into cellular membranes, facilitating the transport of drugs across lipid barriers.

-

Cytotoxicity and Cell Viability :

- Research indicates that this compound may have cytotoxic effects on certain cancer cell lines while promoting cell viability in normal cells. This dual action makes it a candidate for further exploration in cancer therapeutics.

-

Antimicrobial Activity :

- Preliminary studies suggest that sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial membrane integrity.

Case Study 1: Membrane Interaction and Drug Delivery

A study published in Biomaterials explored the use of sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate in enhancing the delivery of chemotherapeutic agents. The results demonstrated a significant increase in drug accumulation within cancer cells compared to control groups lacking this compound. The authors noted that the lipid composition facilitated better membrane fusion and drug release profiles .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a research article from Cancer Letters, researchers investigated the cytotoxic effects of various phospholipid derivatives on human breast cancer cells. Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate was found to induce apoptosis at concentrations that did not adversely affect normal fibroblast cells, suggesting its potential as a selective anticancer agent .

Case Study 3: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential utility as a biocide in pharmaceutical formulations .

Data Tables

Q & A

Basic: What synthetic methodologies are recommended to achieve high enantiomeric purity of this phospholipid?

Answer:

The synthesis typically involves regioselective esterification of glycerol derivatives. A solvent system comprising C1-C5 monoalkylethers of C3-C10 alkylene-glycols can enhance reaction efficiency by stabilizing intermediates and reducing racemization . For enantiomeric purity, chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution (using lipases selective for (R)- or (S)-configurations) is recommended. Post-synthesis, nuclear Overhauser effect (NOE) NMR can confirm stereochemistry by analyzing proton-proton coupling in the glycerol backbone .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Answer:

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., expected m/z for C₃₉H₇₄NaO₁₀P⁺) and detects acyl chain heterogeneity .

- ³¹P NMR: Resolves phosphate headgroup conformation and identifies hydrolytic degradation products (e.g., free phosphate peaks at 0 ppm vs. intact compound at 1–2 ppm) .

- HPLC with ELSD/UV: Quantifies purity (>98%) and detects residual solvents or unreacted fatty acids . Solubility in water (freely soluble) and insolubility in acetone/alcohol can also guide purification .

Advanced: How do acyl chain lengths (e.g., dodecanoyl vs. oleoyl) alter membrane interaction dynamics?

Answer:

Shorter chains (C12, dodecanoyl) reduce hydrophobic mismatch in lipid bilayers compared to unsaturated C18 (oleoyl), enhancing membrane fluidity. Use surface plasmon resonance (SPR) or Langmuir trough experiments to measure insertion kinetics and lateral pressure. For example, DOCP (oleoyl-based) exhibits anti-fouling properties due to inverted dipole orientation, while dodecanoyl analogs may lack this due to shorter chain packing . Differential scanning calorimetry (DSC) can further compare phase transition temperatures (Tₘ) between chain variants .

Advanced: How can contradictions in phase behavior under varying buffer conditions be resolved?

Answer:

Contradictions often arise from ionic strength or counterion effects (e.g., Na⁺ vs. K⁺). Standardize buffer preparation using disodium hydrogen phosphate dodecahydrate (98–102% purity) to maintain consistent pH and ion concentrations . For reproducible phase diagrams, employ small-angle X-ray scattering (SAXS) to monitor lamellar-to-hexagonal transitions and correlate with buffer composition .

Basic: What parameters govern liposome consistency when using this phospholipid?

Answer:

- Hydration Temperature: Above Tₘ (e.g., 25–30°C for dodecanoyl) ensures homogeneous bilayer formation .

- Extrusion Pressure: 10–15 passes through 100-nm polycarbonate membranes reduce polydispersity.

- Chelating Agents: EDTA (1–2 mM) in buffers prevents Ca²⁺-induced aggregation . Dynamic light scattering (DLS) post-preparation validates vesicle size (PDI <0.2) .

Advanced: What molecular dynamics (MD) parameters best predict headgroup orientation in aqueous systems?

Answer:

- Force Fields: Use CHARMM36 or Lipid21 for phosphorylated glycerol moieties, with explicit solvent models (TIP3P) .

- Simulation Time: ≥500 ns equilibration captures headgroup flipping via hydrogen bonding with water.

- Order Parameters: Compare Sₙ₋ᵣ (deuterium order) from simulations with experimental ²H NMR data for validation .

Basic: What storage conditions mitigate degradation of this compound?

Answer:

Store under inert atmosphere (argon) at –20°C to prevent oxidation of unsaturated acyl chains (if present) and hydrolysis of the phosphate ester . Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability. Monitor degradation via TLC (silica gel, chloroform:methanol:water 65:25:4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.